4-(2-hydroxyethyl)-3,4-dihydro-2H-1-benzopyran-4-ol
Overview
Description
“4-(2-hydroxyethyl)-3,4-dihydro-2H-1-benzopyran-4-ol” appears to be a complex organic compound. However, there seems to be a lack of specific information about this exact compound in the literature. It’s worth noting that compounds with similar structures, such as HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid), are widely used in cell culture because they are better at maintaining physiological pH1.
Synthesis Analysis
The synthesis of complex organic compounds often involves multiple steps and various reagents. Unfortunately, specific synthesis methods for “4-(2-hydroxyethyl)-3,4-dihydro-2H-1-benzopyran-4-ol” are not readily available in the literature. However, methods for synthesizing similar compounds, such as piperazine derivatives, have been reported and include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis2.Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as NMR spectroscopy, X-ray crystallography, and mass spectrometry. Unfortunately, specific molecular structure data for “4-(2-hydroxyethyl)-3,4-dihydro-2H-1-benzopyran-4-ol” is not readily available in the literature.Chemical Reactions Analysis
The chemical reactions involving “4-(2-hydroxyethyl)-3,4-dihydro-2H-1-benzopyran-4-ol” are not explicitly mentioned in the literature. However, similar compounds like HEPES are known to undergo unwanted photochemical reactions when exposed to light, producing hydrogen peroxide1.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, density, and refractive index. Unfortunately, specific physical and chemical property data for “4-(2-hydroxyethyl)-3,4-dihydro-2H-1-benzopyran-4-ol” is not readily available in the literature.Safety And Hazards
The safety and hazards of a compound are typically determined through toxicological studies. Unfortunately, specific safety and hazard data for “4-(2-hydroxyethyl)-3,4-dihydro-2H-1-benzopyran-4-ol” is not readily available in the literature. However, similar compounds like HEPES are known to be eye irritants and may cause respiratory irritation3.
Future Directions
Given the lack of specific information on “4-(2-hydroxyethyl)-3,4-dihydro-2H-1-benzopyran-4-ol”, future research could focus on elucidating its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could potentially lead to new applications in various fields such as medicine, chemistry, and materials science.
properties
IUPAC Name |
4-(2-hydroxyethyl)-2,3-dihydrochromen-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c12-7-5-11(13)6-8-14-10-4-2-1-3-9(10)11/h1-4,12-13H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDYZLGXYMCXTFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1(CCO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-hydroxyethyl)-3,4-dihydro-2H-1-benzopyran-4-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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